molecular formula C16H20N4O B6628437 1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine

1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine

Cat. No.: B6628437
M. Wt: 284.36 g/mol
InChI Key: YTXVSNYYHMAHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine, also known as MPPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPPA belongs to the class of piperidine compounds and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine acts as an inhibitor of the enzyme phosphodiesterase-4 (PDE4), which plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the body. By inhibiting PDE4, this compound increases cAMP levels, leading to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have anti-viral effects by inhibiting the replication of the human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One advantage of 1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain consistent levels in the body.

Future Directions

There are many potential future directions for research into 1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more stable analogs of this compound that could be used in clinical settings. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine involves the reaction of 4-methoxyphenylpyrimidin-2-amine with piperidine-4-carboxaldehyde in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-21-14-4-2-12(3-5-14)15-6-9-18-16(19-15)20-10-7-13(17)8-11-20/h2-6,9,13H,7-8,10-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXVSNYYHMAHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)N3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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